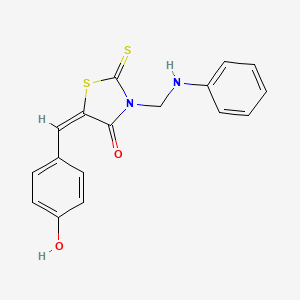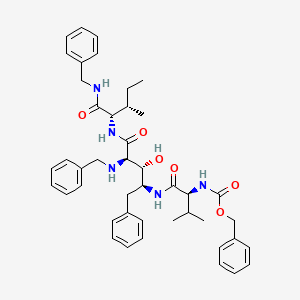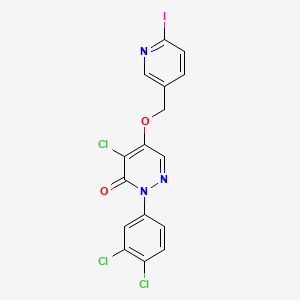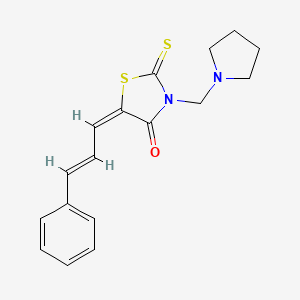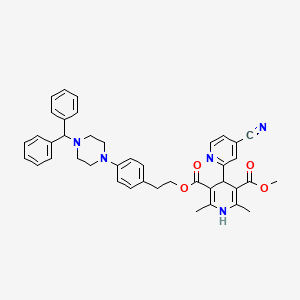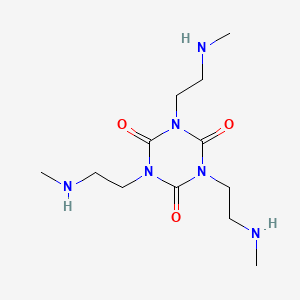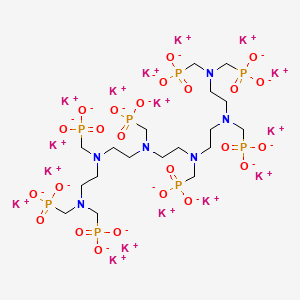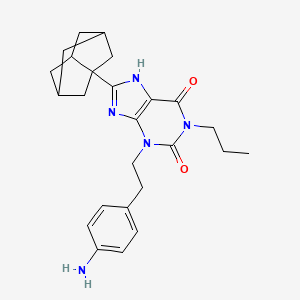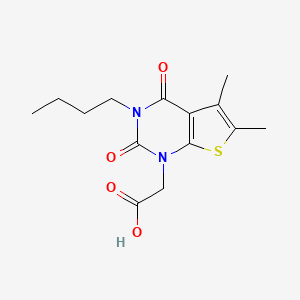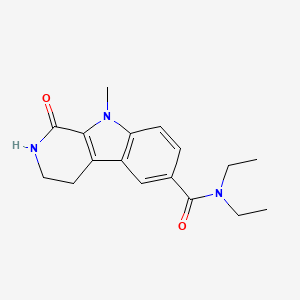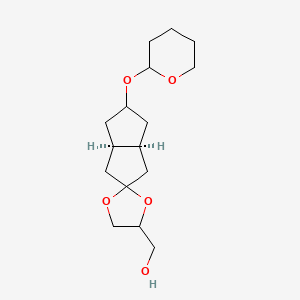
(3'aalpha,4'alpha,5'beta,6'aalpha)-Hexahydro-5'-((tetrahydro-2H-pyran-2-yl)oxy)spiro(1,3-dioxolane-2,2'(1'H)-pentalene)-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 289-527-7, also known as bis(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible and pliant. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in most organic solvents. It has been extensively used in various industrial applications due to its effectiveness and low cost.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DEHP is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
Phthalic Anhydride+2(2-Ethylhexanol)→DEHP+Water
Industrial Production Methods
In industrial settings, the production of DEHP involves continuous processes where phthalic anhydride and 2-ethylhexanol are fed into a reactor. The reaction mixture is heated and stirred to ensure complete esterification. The resulting DEHP is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
DEHP primarily undergoes hydrolysis and oxidation reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, DEHP can hydrolyze to form phthalic acid and 2-ethylhexanol.
Oxidation: DEHP can be oxidized to form phthalic acid and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Oxidation: Phthalic acid and various oxidation by-products.
Aplicaciones Científicas De Investigación
DEHP has been studied extensively for its applications in various fields:
Chemistry: Used as a plasticizer in the production of flexible PVC products.
Biology: Studied for its effects on biological systems, particularly its endocrine-disrupting properties.
Medicine: Used in medical devices such as blood bags and IV tubing due to its flexibility.
Industry: Employed in the manufacture of consumer goods, automotive parts, and building materials.
Mecanismo De Acción
DEHP exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing flexibility. In biological systems, DEHP and its metabolites can interact with nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs), leading to various biological effects, including endocrine disruption.
Comparación Con Compuestos Similares
Similar Compounds
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Butyl benzyl phthalate (BBP)
Uniqueness
DEHP is unique due to its widespread use and effectiveness as a plasticizer. It has a well-established production process and a broad range of applications. its potential health and environmental impacts have led to increased scrutiny and the development of alternative plasticizers with lower toxicity.
Propiedades
Número CAS |
89888-64-2 |
|---|---|
Fórmula molecular |
C16H26O5 |
Peso molecular |
298.37 g/mol |
Nombre IUPAC |
[(3'aS,6'aR)-2'-(oxan-2-yloxy)spiro[1,3-dioxolane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-4-yl]methanol |
InChI |
InChI=1S/C16H26O5/c17-9-14-10-19-16(21-14)7-11-5-13(6-12(11)8-16)20-15-3-1-2-4-18-15/h11-15,17H,1-10H2/t11-,12+,13?,14?,15?,16? |
Clave InChI |
PEKUEEVJHLWEGH-LHMJXJFVSA-N |
SMILES isomérico |
C1CCOC(C1)OC2C[C@@H]3CC4(C[C@@H]3C2)OCC(O4)CO |
SMILES canónico |
C1CCOC(C1)OC2CC3CC4(CC3C2)OCC(O4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![13-(2-ethoxyphenyl)-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B15187925.png)
